2-(5-methylthiophen-3-yl)acetonitrile
Description
2-(5-Methylthiophen-3-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and an acetonitrile moiety at the 3-position. These analogs are synthesized via alkylation or condensation reactions, often involving halogenated acetonitriles and heterocyclic thiols under controlled conditions .
Properties
CAS No. |
1261747-82-3 |
|---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-methylthiophen-3-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo further reactions to introduce the nitrile group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-(5-methylthiophen-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-3-yl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole Derivatives
Compounds such as 2-(5-(2-, 3-, 4-methoxyphenyl)-1H-1,2,4-triazol-3-ylthio)acetonitrile (Table 1) exhibit significant variations in yield and solubility based on substituent position:
- 4-Methoxyphenyl substituent yields the highest product (72–85%) due to reduced steric hindrance and enhanced electronic stabilization .
- 2-Methoxyphenyl substituent shows the lowest yield (65–68%) due to steric crowding near the reaction site .
- Solubility: All derivatives are soluble in organic solvents (e.g., ethanol, chloroform) and alkaline solutions but poorly soluble in water .
Thiophene Derivatives
- 2-(5-Acetylthiophen-3-yl)acetonitrile (CAS 41908-05-8): Features an acetyl group on the thiophene ring, altering electronic properties. Its molecular formula (C₈H₇NOS) and moderate polarity suggest applications in drug intermediates .
Benzimidazole and Pyran Derivatives
- Methyl 5-(2-amino-1H-benzimidazol-2-yl)acetonitrile: Synthesized via PEG-400-mediated reactions, yielding 65–95% with substituents like halogens or methyl groups. Melting points range from 97°C to 161°C, influenced by substituent bulkiness .
- Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: Non-planar structure with HOMO/LUMO orbitals localized on the chromene ring, indicating distinct electronic behavior compared to thiophene-based nitriles .
Physicochemical Properties
Table 1: Key Properties of Selected Acetonitrile Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(5-methylthiophen-3-yl)acetonitrile, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves functionalization of a thiophene precursor. For example, nitration and subsequent substitution reactions under controlled acidic conditions (e.g., sulfuric acid) can introduce the acetonitrile moiety. Reaction parameters such as temperature (0–6°C for sensitive intermediates), stoichiometry of nitrating agents, and purification via crystallization or distillation are critical for yield optimization. Monitoring intermediates with thin-layer chromatography (TLC) or HPLC ensures selective product formation .
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR can confirm the methylthiophene and acetonitrile groups by identifying characteristic shifts (e.g., acetonitrile’s nitrile carbon at ~115–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 165.16 g/mol for similar derivatives) .
- HPLC : Use methanol-acetonitrile-buffer mixtures (e.g., 60:40 acetonitrile-methanol with pH 7.5 triethylamine buffer) for purity assessment .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to mitigate vapor exposure.
- PPE : Tight-sealing safety goggles, nitrile gloves, and lab coats.
- Storage : Keep at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic data for this compound, especially when dealing with twinning or high-resolution data?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction. SHELXL refines anisotropic displacement parameters, while SHELXD/SHELXE can handle twinning via twin-law matrices.
- Refinement : Apply restraints for the methylthiophene ring’s thermal motion. For high-resolution data (<1.0 Å), employ Hirshfeld atom refinement (HAR) in SHELXL to model hydrogen positions accurately .
Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The electron-withdrawing nitrile group lowers the LUMO energy, enhancing electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile’s polarity) on reaction pathways.
- Retrosynthetic Analysis : Tools like Reaxys or Pistachio predict feasible routes by analogy to similar thiophene-acetonitrile derivatives .
Q. How does the methylthiophene group influence the compound’s interaction with biological targets, and what experimental models are appropriate for studying these interactions?
- Methodological Answer :
- Structural Basis : The methylthiophene’s hydrophobicity may enhance membrane permeability. Use X-ray crystallography or cryo-EM to study protein-ligand binding.
- In Vitro Assays : Screen against neurotransmitter receptors (e.g., serotonin receptors) via radioligand displacement assays.
- In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with active sites, prioritizing targets for validation .
Data Contradictions and Validation
- Synthesis Yield Discrepancies : Conflicting reports on nitration efficiency ( vs. 6) suggest solvent polarity and temperature gradients require systematic optimization.
- Crystallographic Challenges : Twinning observed in similar compounds ( ) necessitates using SHELXD’s twin refinement or alternative space groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
